

Application Notes and Protocols for JBJ-04-125-02

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JBJ-04-125-02

Cat. No.: B3028435

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBj-04-125-02 is a potent, orally active, and mutant-selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).^{[1][2][3][4]} It demonstrates significant efficacy in preclinical models of non-small cell lung cancer (NSCLC), particularly those harboring EGFR mutations that confer resistance to traditional ATP-competitive inhibitors, such as the T790M and C797S mutations.^{[2][5][6]} As an allosteric inhibitor, **JBj-04-125-02** binds to a site distinct from the ATP-binding pocket of the EGFR kinase domain, providing a complementary therapeutic strategy.^[6] This document provides detailed application notes, experimental protocols, and a list of potential suppliers for **JBj-04-125-02** to support its use in research and drug development.

Chemical and Physical Properties

Property	Value
Chemical Formula	C29H26FN5O3S
Molecular Weight	543.61 g/mol [1]
CAS Number	2140807-05-0 (racemic)[6][7][8]
Appearance	Solid powder
Purity	>99% (typically confirmed by HPLC)[1]
Solubility	Soluble in DMSO (e.g., 100 mg/mL)[1]
Storage	Store at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[8]

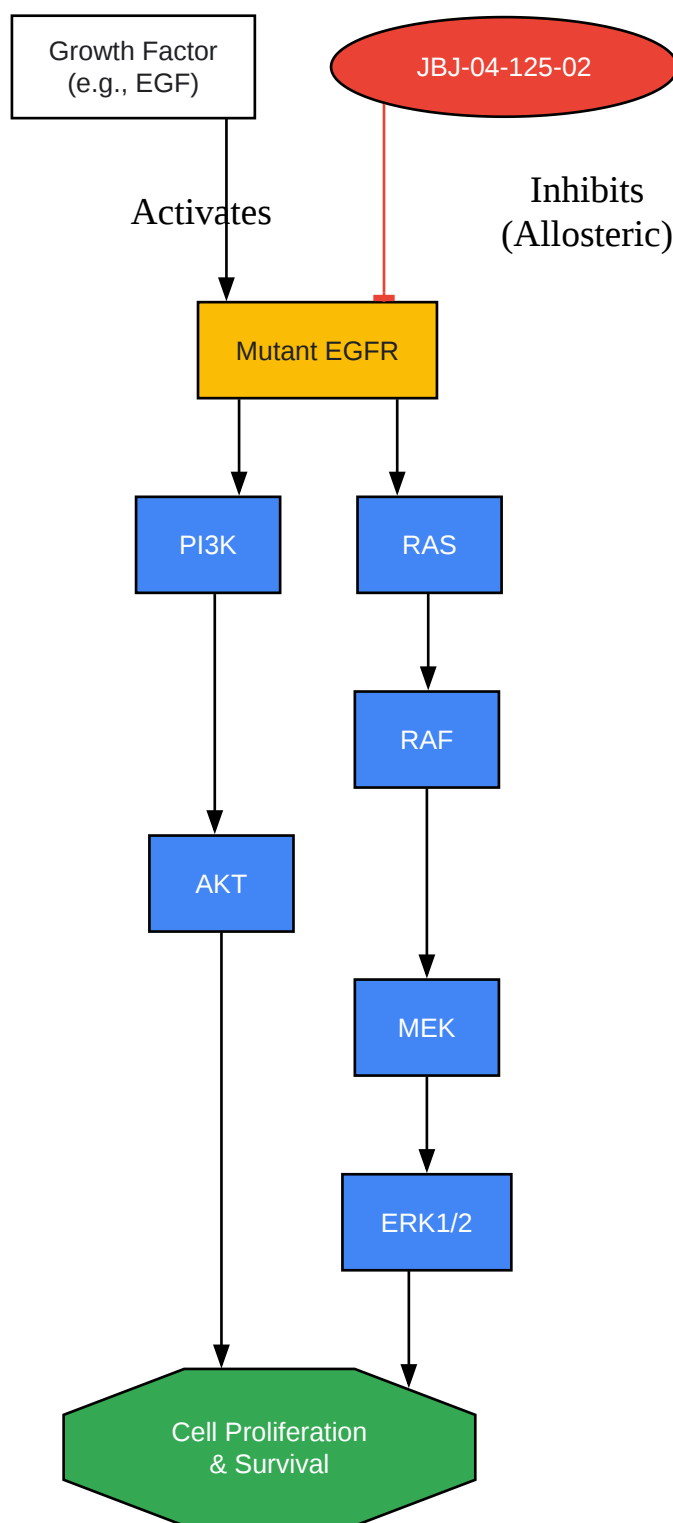
Biological Activity and Data

JBJ-04-125-02 exhibits potent anti-proliferative activity in cancer cell lines with specific EGFR mutations.

Cell Line	EGFR Mutation Status	IC50 (nM)	Assay Type
Ba/F3	L858R/T790M	0.26[1][2][3]	Not Specified
Ba/F3	L858R/T790M/C797S	30[9]	CellTiter-Glo
H1975	L858R/T790M	Low nanomolar range[3][5]	Cell Viability Assay

Signaling Pathway

JBJ-04-125-02 allosterically inhibits mutant EGFR, leading to the downregulation of its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway inhibited by **JBJ-04-125-02**.

Experimental Protocols

In Vitro Cell Viability Assay (MTS Assay)

This protocol is for determining the IC₅₀ of **JBJ-04-125-02** in cancer cell lines.

Materials:

- Cancer cell lines (e.g., H1975, or Ba/F3 cells expressing EGFR mutants)[6]
- Appropriate cell culture medium
- 96-well plates
- **JBJ-04-125-02**
- DMSO
- MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[6] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Preparation: Prepare a stock solution of **JBJ-04-125-02** in DMSO. Perform serial dilutions to obtain the desired concentrations (e.g., 0-1000 nM).[3][6] The final DMSO concentration in the wells should not exceed 0.1%.[6]
- Treatment: Add the diluted **JBJ-04-125-02** or DMSO (vehicle control) to the wells.
- Incubation: Incubate the plate for 72 hours at 37°C.[1][3]
- MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[6]
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6]

- Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of **JBJ-04-125-02** on the phosphorylation of EGFR and its downstream targets.

Materials:

- Cancer cell lines
- **JBJ-04-125-02**
- DMSO
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)[6]
- PVDF membrane
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2)
- HRP-conjugated secondary antibodies
- ECL detection system

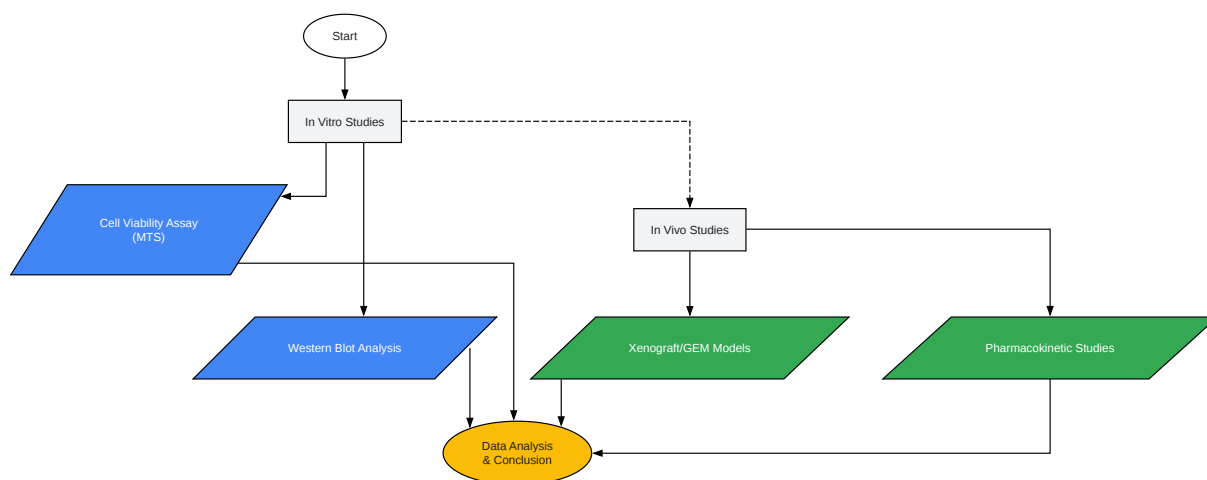
Procedure:

- Cell Treatment: Seed cells and treat with various concentrations of **JBJ-04-125-02** (e.g., 0.01-10 μ M) for a specified time (e.g., 2-24 hours).[3][6]

- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[\[6\]](#)
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
[\[6\]](#)
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[\[6\]](#)
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[\[6\]](#)
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[\[6\]](#)
- Detection: Visualize the protein bands using an ECL detection system.[\[6\]](#)
- Analysis: Quantify band intensities using densitometry software.

Experimental Workflow

The following diagram illustrates a typical preclinical evaluation workflow for **JBJ-04-125-02**.



[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for **BJJ-04-125-02**.

In Vivo Studies

BJJ-04-125-02 has demonstrated anti-tumor activity in in vivo models.[2][4][5]

- Animal Models: H1975 xenograft mouse models and genetically engineered mouse models (GEM) expressing EGFR L858R/T790M/C797S have been used.[5][7]
- Dosing and Administration: A common dosage is 50 mg/kg administered once daily via oral gavage.[7] In some studies, 100 mg/kg has been used.[2]

- Treatment Duration: Treatment for several weeks (e.g., 4 to 15 weeks) has been shown to lead to tumor regression.[2][7]
- Pharmacokinetics: In mice, a 20 mg/kg oral dose resulted in an average maximal plasma concentration of 1.1 $\mu\text{mol/L}$ with an oral bioavailability of 3%.[3][7] The half-life was approximately 3 hours following a 3 mg/kg intravenous dose.[3][7]

Purchasing Information

JB1-04-125-02 is available from various chemical suppliers for research purposes only and is not for human or veterinary use.[6][8]

Potential Suppliers:

- AdooQ Bioscience
- MedChemExpress[2]
- Selleck Chemicals[1]
- BioHippo[10]
- DC Chemicals[7]
- MedKoo Biosciences[8]
- Chemgood[11]
- Benchchem

Disclaimer: This information is for research purposes only. Please consult the supplier's technical data sheet for the most accurate and up-to-date information. Always follow appropriate laboratory safety procedures when handling chemical reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Single and dual targeting of mutant EGFR with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. JBJ-04-125-02 | EGFR Allosteric Inhibitor | CAS 2140807-05-0 [dcchemicals.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ebiohippo.com [ebiohippo.com]
- 11. ChemGood [chemgood.com]
- To cite this document: BenchChem. [Application Notes and Protocols for JBJ-04-125-02]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028435#bj-04-125-02-supplier-and-purchasing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com